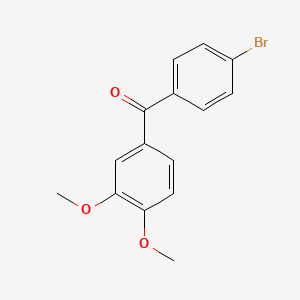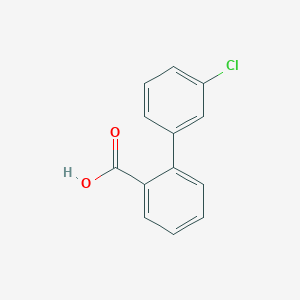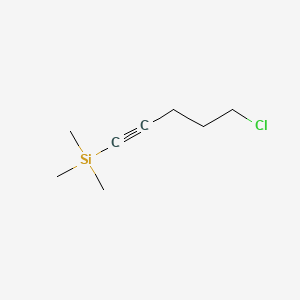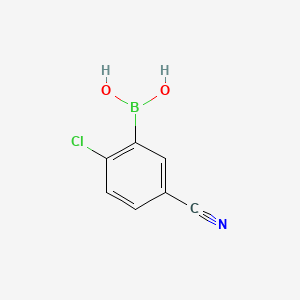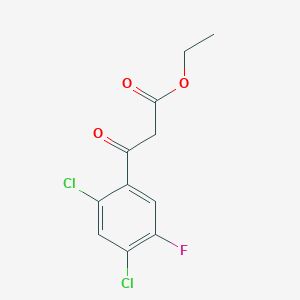
2,4-二氯-5-氟苯甲酰乙酸乙酯
概述
描述
科学研究应用
合成和药用应用
2,4-二氯-5-氟苯甲酰乙酸乙酯主要用于合成各种药物化合物。一个值得注意的例子包括它在开发用于生产氟罗沙星中间体的连续流动工艺中的应用,与传统方法相比,在原材料消耗、产品产量、反应时间、操作安全性和环境友好性方面表现出优势(Guo, Yu, & Su, 2020)。类似地,它已被用于合成抗菌剂盐酸替马沙星,该过程涉及缩合、胺化、环化、硼酸酯化、取代、水解和盐形成(Xin, 2000)。
参与抗肿瘤活性
2,4-二氯-5-氟苯甲酰乙酸乙酯也已被用于合成具有潜在抗肿瘤活性的化合物。例如,它已被用于创建含 5-氟尿嘧啶的氨基酸酯衍生物,与 5-FU 相比,一些衍生物对肝癌 BEL-7402 显示出显着的抑制作用(Xiong et al., 2009)。
在抗菌和抗真菌研究中的作用
该化合物已被纳入新型恶二唑的合成中,显示出有效的抗菌和抗真菌活性。一些合成的化合物显示出非常好的抗菌活性,特定变体表现出很强的杀菌和杀真菌作用(Karthikeyan et al., 2008)。
在有机化学和合成中的应用
2,4-二氯-5-氟苯甲酰乙酸乙酯在有机化学中也具有重要意义,用于合成各种有机化合物。例如,它参与了氟草酚乙酯的合成,该化合物通过 IR、1H-NMR 和 MS 确认,并具有高收率和高纯度(Tian, 2006)。
安全和危害
属性
IUPAC Name |
ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKPUCWXUHWGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378992 | |
| Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
CAS RN |
86483-51-4 | |
| Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 2,4-dichloro-5-fluorobenzoylacetate in the synthesis of temafloxacin hydrochloride?
A1: Ethyl 2,4-dichloro-5-fluorobenzoylacetate serves as a crucial starting material in the synthesis of temafloxacin hydrochloride. [] It undergoes a series of reactions, including condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and salt formation, ultimately leading to the desired temafloxacin hydrochloride with a 45% overall yield. []
Q2: How is the structure of temafloxacin hydrochloride confirmed after its synthesis from ethyl 2,4-dichloro-5-fluorobenzoylacetate?
A2: The structure of the synthesized temafloxacin hydrochloride is confirmed using various spectroscopic techniques: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

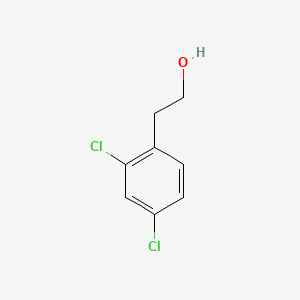
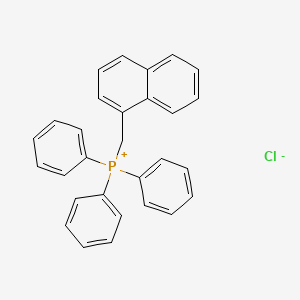

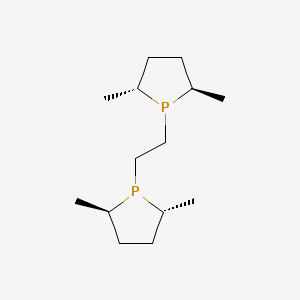
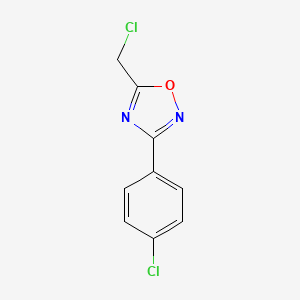

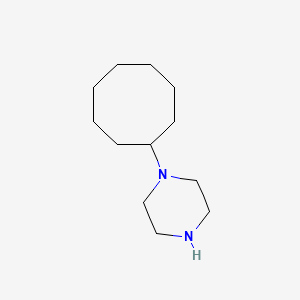
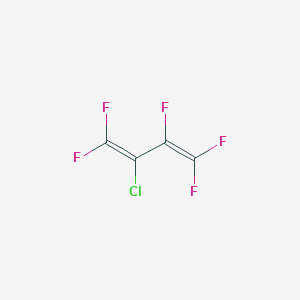
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
